2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of derivatives similar to "2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide" involves multiple steps, including the alkylation and condensation reactions. For instance, derivatives of 1,2,4-triazole have been synthesized through a process that includes alkylation of N-aryl-substituted α-chloroacetamides in the presence of KOH, followed by Paal-Knorr condensation to modify the amino group on the triazole ring. This process results in compounds with established physical, chemical, and biological activities, highlighting the compound's synthetic and pharmacological potential (Chalenko et al., 2019).
Biological Activities and Applications
Antiexudative Properties : Research has demonstrated that derivatives of this compound exhibit significant antiexudative properties. In a study, 24 new compounds were synthesized, with a majority showing antiexudative activity. Some of these compounds surpassed the reference drug in terms of anti-exudative activity, suggesting their potential as more effective treatments for conditions requiring antiexudative action (Chalenko et al., 2019).
Potential Anticancer Activity : While specific studies directly related to "this compound" and its anticancer activity are not available in the provided data, the broader class of 1,2,4-triazole derivatives has been explored for various biological activities, including anticancer potential. These studies suggest a promising avenue for future research into the anticancer applications of this compound and its derivatives.
Antimicrobial Activity : Derivatives containing the 1,2,4-triazole moiety, similar to the target compound, have been synthesized and tested for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity. This indicates the compound's potential utility in developing new antimicrobial agents, which is critical given the rising concern over antimicrobial resistance (MahyavanshiJyotindra et al., 2011).
Future Directions
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2S/c10-8-12-9(14-13-8)17-5-7(15)11-4-6-2-1-3-16-6/h1-3H,4-5H2,(H,11,15)(H3,10,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPKVOMFVGNYTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NNC(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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